N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide
Beschreibung
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole moiety, a furan ring, and multiple chlorinated phenyl groups.
Eigenschaften
Molekularformel |
C24H15Cl3N4O2 |
|---|---|
Molekulargewicht |
497.8 g/mol |
IUPAC-Name |
N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]-5-(2,3-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H15Cl3N4O2/c1-13-5-7-14(8-6-13)31-29-19-11-17(26)18(12-20(19)30-31)28-24(32)22-10-9-21(33-22)15-3-2-4-16(25)23(15)27/h2-12H,1H3,(H,28,32) |
InChI-Schlüssel |
KUFVWLGJODCYHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and modulating their activity. The compound may also interact with cellular proteins and enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide
- 4-(N-(6-chloro-2-methylphenyl)carbamoyl)morpholine
Uniqueness
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide is unique due to its combination of a benzotriazole moiety and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
